1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol

Cancer Metastasis EMT Inhibition Head and Neck Cancer

Researchers studying EMT and metastasis in HNSCC face confounding cytotoxicity when using generic β-carbolines like Picrasidine I or Harmine, masking true anti-metastatic signals. • Non-cytotoxic at active concentrations - upregulates E-cadherin/ZO-1 and downregulates β-catenin/Snail without inducing apoptosis • Specific KLK-10 downregulation and ERK phosphorylation inhibition for clean mechanistic interrogation • ≥98% HPLC purity yellow powder, isolated from Picrasma quassioides; available in 5 mg standard packs with bulk custom synthesis on request

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 100234-62-6
Cat. No. B012397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
CAS100234-62-6
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCCC1=NC=C(C2=C1NC3=C2C=CC=C3O)OC
InChIInChI=1S/C14H14N2O2/c1-3-9-14-12(11(18-2)7-15-9)8-5-4-6-10(17)13(8)16-14/h4-7,16-17H,3H2,1-2H3
InChIKeyBKAUNKSTECWQGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol Procurement Guide


1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol (CAS 100234-62-6), also known as Picrasidine J and 8-Hydroxycrenatine, is a dimeric β-carboline-type alkaloid belonging to the harmala alkaloid class . It is a naturally derived compound, primarily isolated from the bark of *Picrasma quassioides* , with a molecular weight of 242.27 g/mol [1]. Its molecular structure features a 1-ethyl and a 4-methoxy substitution on the pyrido[3,4-b]indole core, with a unique hydroxyl group at the 8-position .

Metastasis pathway studies requiring non-cytotoxic anti-metastatic alkaloid probe

Isolated from Picrasma quassioides; β-carboline scaffold with 1-ethyl, 4-methoxy, 8-hydroxy substitution

Cell migration and invasion assays without confounding cell death

Reported non-cytotoxic profile at active anti-metastatic concentrations in HNSCC models

KLK-10 and ERK signaling target engagement in head and neck cancer research

May support pharmacological validation of protease-dependent metastasis pathways

Substitution Risks for 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol


The β-carboline alkaloid class is highly diverse in its biological effects, with small structural variations leading to profound differences in target engagement, mechanism of action, and cellular response. Substituting 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol with a close structural analog like Picrasidine I, Crenatine, or Harmine is scientifically invalid due to the target compound's unique functional profile. Specifically, while many analogs exhibit significant direct cytotoxicity (e.g., Picrasidine I induces cell cycle arrest and apoptosis [1]), the target compound displays a non-cytotoxic anti-metastatic effect at its active concentrations [2]. This functional divergence means an experiment or assay designed to probe the specific pathway of the target compound would yield a false negative or a mechanistically irrelevant result if a generic β-carboline were used instead.

Functional profile

Non-cytotoxic anti-metastatic effect may not transfer to analogs with direct cytotoxicity (e.g., Picrasidine I). Anti-migration endpoints could be masked by cell death.

Target engagement

KLK-10 downregulation is not replicated by MMP-2-targeting β-carbolines. Assays designed around KLK-10/ERK axis require this specific tool.

Signaling outcome

ERK phosphorylation inhibition differs from analogs that activate ERK (e.g., Picrasidine I). Pathway interpretation may invert if substituted.

1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol: Comparative Evidence


Selective Anti-Metastatic Activity Without Cytotoxicity

The compound selectively inhibits cell migration and invasion in head and neck squamous cell carcinoma (HNSCC) without inducing direct cytotoxicity. This functional profile is distinct from closely related β-carboline alkaloids like Picrasidine I, which act via direct cytotoxic mechanisms. At anti-metastatic concentrations (25-100 µM), 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol does not reduce cell viability in Ca9-22 and FaDu HNSCC cell lines, with the exception of a slight reduction in FaDu cells at the highest concentration (100 µM) [1]. In contrast, Picrasidine I demonstrates dose-dependent cytotoxicity in oral squamous cell carcinoma cells at similar concentrations (20-40 µM) [2].

Anti-metastatic selectivity
Head-to-head
Target: No significant viability loss at 25–100 µM in Ca9-22, FaDu vs Picrasidine I: Dose-dependent cytotoxicity at 20–40 µM
Supports non-cytotoxic anti-metastatic screening context
MTT assay, HNSCC cell lines; functional selectivity for migration endpoints
Cancer Metastasis EMT Inhibition Head and Neck Cancer

Downregulation of Metastasis Driver KLK-10

The compound exerts a targeted molecular effect by reducing the expression of the serine protease kallikrein-10 (KLK-10) in HNSCC cells [1]. KLK-10 is aberrantly expressed and is a known driver of cancer progression and metastasis in head and neck cancers. While other β-carboline alkaloids like Dehydrocrenatidine have been shown to downregulate MMP-2 expression to inhibit migration, the specific targeting of KLK-10 appears to be a distinct molecular signature of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol within this chemical class [2].

KLK-10 target modulation
Class-level
Target: Reduces KLK-10 expression vs Dehydrocrenatidine: Downregulates MMP-2
Supports KLK-10/ERK pathway engagement context
Different protease targets; class-level inference requires validation
Protease Inhibition Tumor Metastasis Target Validation

ERK Phosphorylation Inhibition Without Cytotoxicity

1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol suppresses the phosphorylation of extracellular signal-regulated kinase (ERK), a key node in the MAPK signaling pathway, at concentrations (50-100 µM) that do not cause significant cytotoxicity [1]. This is a crucial differentiator from compounds that inhibit ERK signaling as part of a broader cytotoxic mechanism. For example, Picrasidine I induces apoptosis in melanoma cells by activating ERK and JNK pathways, demonstrating a functionally opposite effect on the same signaling node [2].

ERK signaling effect
Head-to-head
Target: Inhibits ERK phosphorylation (50–100 µM) vs Picrasidine I: Activates ERK/JNK to induce apoptosis
Enables ERK-mediated migration research independent of apoptosis
Opposing pathway effects; cell-line context (HNSCC vs melanoma) may differ
MAPK Signaling ERK Inhibition Cancer Cell Signaling

1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol Research Applications


EMT and Metastasis Without Cytotoxicity

This compound is the optimal choice for studies focused on the epithelial-mesenchymal transition (EMT) and metastatic spread in head and neck cancer models. Its ability to upregulate epithelial markers (E-cadherin, ZO-1) and downregulate mesenchymal markers (β-catenin, Snail) without causing direct cell death [1] allows for the clean interrogation of anti-metastatic mechanisms, avoiding the confounding results that would arise from using cytotoxic agents like Picrasidine I or Harmine.

KLK-10 Target Validation in HNSCC

For laboratories seeking to pharmacologically validate KLK-10's role in HNSCC progression, 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol serves as a specific tool compound. Its demonstrated effect on reducing KLK-10 expression [1] provides a distinct molecular mechanism compared to other β-carbolines that target different proteases (e.g., MMP-2 by dehydrocrenatidine), enabling precise target engagement studies.

ERK/MAPK Signaling in Non-Cytotoxic Migration

The compound is uniquely suited for studies that require inhibition of ERK phosphorylation to assess its role in cell motility and invasion, separate from its role in cell survival or apoptosis. Unlike analogs that may activate ERK (Picrasidine I) or inhibit it as part of a general cytotoxic response (Harmine), this compound provides a clean signal for ERK-mediated migration studies [1].

Phytochemical Reference Standard

As a natural product isolated from *Picrasma quassioides*, this compound is an essential reference standard for phytochemical analysis, quality control of herbal extracts, and chemotaxonomic studies. Its well-defined physical properties (yellow powder appearance, molecular formula C14H14N2O2, molecular weight 242.27 g/mol) and established isolation methods make it a critical material for ensuring analytical accuracy and reproducibility.

Application
Selection Property
Validation Focus
Metastasis pathway studies (non-cytotoxic)
Non-cytotoxic anti-metastatic alkaloid probe
EMT marker, migration & invasion endpoints
KLK-10 target engagement research
KLK-10 expression modulation context
KLK-10/ERK pathway endpoint review
ERK-mediated migration signaling studies
ERK phosphorylation inhibition without cytotoxicity
Cell motility & ERK signaling endpoint review
Phytochemical reference & QC
Characterized β-carboline alkaloid standard
Chromatographic identity & purity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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